molecular formula C13H17NO5S B101840 Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate CAS No. 16257-57-1

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Cat. No. B101840
CAS RN: 16257-57-1
M. Wt: 299.34 g/mol
InChI Key: XUMMBVXGIOJOPC-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C13H17NO5S. It has a molecular weight of 299.34 g/mol .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate” has a molecular weight of 299.34 g/mol . Its boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Bioconjugation

This compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to link biomolecules to various probes or tags, which is essential in biochemical assays, diagnostics, and research into biological processes.

Each application leverages the unique chemical structure of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool for chemists and researchers in related fields .

properties

IUPAC Name

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMBVXGIOJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347057
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

CAS RN

16257-57-1
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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